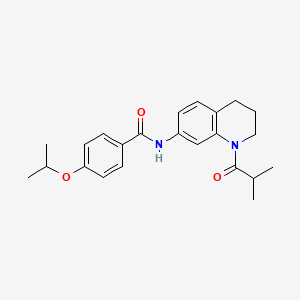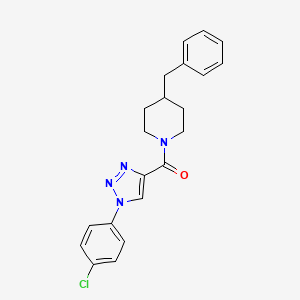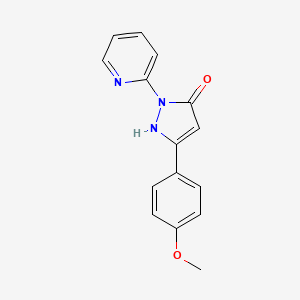
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One approach involves a metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide, which allows for the construction of 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives . Another method described is a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence starting from ortho-brominated aromatic aldehydes and primary aromatic amines, leading to N-Aryl-1,2,3,4-tetrahydroisoquinolines . Additionally, the activated Pictet-Spengler reaction followed by oxidation has been used to prepare 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones . These methods highlight the versatility and creativity in the synthesis of complex tetrahydroquinoline derivatives.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by a six-membered heterocyclic ring fused to a benzene ring. The presence of substituents on the tetrahydroquinoline core can significantly influence the electronic and steric properties of the molecule. For instance, the planarized aminobenzonitrile derivative 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) exhibits intramolecular charge transfer and dual fluorescence, which is not observed in related molecules with different substituents . This suggests that the molecular structure of "N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropoxybenzamide" would also be critical in determining its chemical behavior and potential applications.
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives is influenced by the functional groups attached to the core structure. The presence of electron-donating or electron-withdrawing groups can facilitate various chemical reactions, such as intramolecular charge transfer, as seen in the case of NTC6 . The reactivity can also be tailored through the use of protecting groups and subsequent deprotection or transformation into other functional groups, as demonstrated in the synthesis of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are largely determined by their molecular structure. The solubility, melting point, and stability of these compounds can vary widely depending on the nature and position of substituents on the tetrahydroquinoline core. For example, the introduction of bulky groups can hinder solubility but may increase thermal stability. The electronic properties, such as dipole moments and energy gaps between excited states, are also critical in understanding the photophysical behavior of these compounds, as evidenced by the solvatochromic analysis of NTC6 .
科学的研究の応用
Rh(III)-Catalyzed Directed C-H Olefination
The Rh(III)-catalyzed directed C-H olefination of N-methoxybenzamides represents a mild, efficient, and versatile method for the selective formation of valuable tetrahydroisoquinolinone products. This process highlights the utility of tetrahydroisoquinolines in synthetic chemistry for generating structurally complex molecules through C-H bond activation, showcasing the potential of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropoxybenzamide in similar transformations (Rakshit et al., 2011).
Cellular Proliferation in Tumors by PET Using 18F-ISO-1
A study on the evaluation of tumor proliferation by PET using a cellular proliferative marker, 18F-ISO-1, a compound related to tetrahydroisoquinoline derivatives, shows the relevance of such compounds in assessing the proliferative status of solid tumors. This research underscores the potential of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropoxybenzamide in diagnostic imaging and cancer research (Dehdashti et al., 2013).
Development of Novel If Channel Inhibitors
The development of YM758 monophosphate, a potent If current channel inhibitor, involves a novel synthetic route that could be relevant for synthesizing compounds like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropoxybenzamide. Such research demonstrates the application of tetrahydroisoquinoline derivatives in medicinal chemistry, particularly in the development of cardiovascular therapeutics (Yoshida et al., 2014).
Biodistribution and Radiation Dosimetry
Studies on the biodistribution and radiation dosimetry of novel imaging agents, such as 18F-FP-(+)-DTBZ (18F-AV-133), a VMAT2 imaging agent, highlight the importance of tetrahydroisoquinoline derivatives in developing diagnostic tools. This research provides insights into the safe and effective use of such compounds in clinical settings, offering a perspective on the possible applications of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropoxybenzamide in neuroscience and pharmacology (Lin et al., 2010).
特性
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-15(2)23(27)25-13-5-6-17-7-10-19(14-21(17)25)24-22(26)18-8-11-20(12-9-18)28-16(3)4/h7-12,14-16H,5-6,13H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBZZROZMYPRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methylene]malononitrile](/img/structure/B2505805.png)
![Benzyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2505808.png)
![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2505811.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)
![(3-Chlorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2505816.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)




